molecular formula C21H27BO2 B1514540 (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid CAS No. 400607-56-9

(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid

Cat. No. B1514540
CAS RN: 400607-56-9
M. Wt: 322.3 g/mol
InChI Key: YFQPVVNJHXJCKJ-UHFFFAOYSA-N
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Description

“(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is an organic compound and a pharmaceutical intermediate . It appears as a white or light yellow solid powder at room temperature . It is soluble in hot ethanol but has poor solubility in water . This compound can be used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .


Synthesis Analysis

The conventional synthesis method for “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as n-butyllithium, is used to remove the bromine to obtain the corresponding phenyllithium reagent . Then, the corresponding trimethyl borate or triisopropyl borate is added, followed by the addition of acid to promote the 1,2-migration of boron to obtain the product . In this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid . This reaction needs to be carried out at -78 degrees Celsius. High-temperature reactions can be messy and significantly reduce the yield .


Molecular Structure Analysis

The molecular formula of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is C15H15BO2 . The CAS number is 333432-28-3 . The molecular weight is 238.09 .


Chemical Reactions Analysis

Boronic acid in “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” can easily be converted into various boronic esters . Moreover, boronic acid can participate in classic Suzuki coupling reactions to build carbon-carbon bonds, and Chan-Lam coupling reactions to construct carbon-oxygen or carbon-nitrogen bonds .


Physical And Chemical Properties Analysis

“(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is a white or light yellow solid powder at room temperature . It has a melting point of 300 degrees Celsius . It is soluble in hot ethanol but has poor solubility in water .

Mechanism of Action

The mechanism of action of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is mainly centered around the boronic acid on the phenyl ring . By introducing this unit, it can effectively achieve the modification of luminescent material molecules and adjust the luminescent properties of fluorescent molecules .

Safety and Hazards

“(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As an intermediate in organic synthesis and pharmaceutical and material chemistry, the most transformation processes of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” are centered around the boronic acid on the phenyl ring . It is worth noting that as an organic compound containing boron, it is harmful to the water environment and should not allow undiluted or large amounts of product to contact groundwater, waterways, or sewage systems .

properties

IUPAC Name

(9,9-dibutylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPVVNJHXJCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCC)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00785986
Record name (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00785986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid

CAS RN

400607-56-9
Record name (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00785986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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